molecular formula C14H18FNO4 B1446942 4-Fluoro-4-phenylazepane, oxalic acid CAS No. 1803583-19-8

4-Fluoro-4-phenylazepane, oxalic acid

Cat. No. B1446942
CAS RN: 1803583-19-8
M. Wt: 283.29 g/mol
InChI Key: MCUCNRAYNLSMRS-UHFFFAOYSA-N
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Description

4-Fluoro-4-phenylazepane, oxalic acid (4-FAO) is a novel synthetic compound that has been gaining attention in the scientific research community for its potential applications in various fields. 4-FAO is an azepane-based compound that can be synthesized from the reaction of 4-fluorobenzaldehyde and oxalic acid. This compound has been studied for its use in therapeutic applications, as well as its biochemical and physiological effects.

Scientific Research Applications

Materials Science: Conductive Polymers

4-Fluoro-4-phenylazepane, oxalic acid: has been utilized in the synthesis of novel conductive copolymers with improved solubility and conductivity properties . These copolymers are significant for their potential applications in electronic devices , such as batteries and sensors, due to their combined properties of metals and polymers.

Medicine: Drug Synthesis

In the medical field, this compound’s derivatives have been explored for their potential in synthesizing benzoxanthone derivatives, which are known for a wide range of medicinal activities including antiviral , antidiabetic , and anticarcinogenic properties . The oxalic acid catalyzed synthesis under ultrasonic irradiations offers a novel approach to creating these medically significant compounds.

Environmental Science: Phytoremediation

Oxalic acid, a component of the compound , has been applied in environmental science to assist in the phytoremediation of heavy metals from contaminated soils . This application is crucial for environmental cleanup and management.

Energy: Dye-Sensitized Solar Cells

The compound has been involved in the synthesis of benzoxanthone derivatives used as donor moieties for Dye-Sensitizer solar cells (DSSC) . These solar cells are a promising alternative to traditional photovoltaic systems due to their lower cost and ease of production.

Electronics: Semiconductor Behavior

Research has shown that derivatives of 4-Fluoro-4-phenylazepane, oxalic acid can be used to create polymers with semiconductor behavior, which is essential for the development of electronic components . These components are integral to the functioning of various electronic devices.

Chemical Synthesis: Catalyst in Organic Reactions

In chemical synthesis, oxalic acid serves as a catalyst for the synthesis of complex organic compounds . This is particularly useful in the development of new synthetic methodologies for creating heterocyclic compounds with a wide range of applications.

Analytical Chemistry: Biomolecule Immobilization

The compound’s derivatives have been explored for their use in biomolecule immobilization and bioconjugation, which are critical processes in analytical chemistry for the development of diagnostic tools and sensors .

Agriculture: Plant Growth and Fruit Quality

Oxalic acid, part of the compound’s structure, has been used in agriculture to improve plant growth and fruit quality, particularly in strawberries, by enhancing the levels of primary macronutrients in leaf petioles .

properties

IUPAC Name

4-fluoro-4-phenylazepane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.C2H2O4/c13-12(7-4-9-14-10-8-12)11-5-2-1-3-6-11;3-1(4)2(5)6/h1-3,5-6,14H,4,7-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUCNRAYNLSMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(C2=CC=CC=C2)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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